molecular formula C26H24ClN3O3 B3000631 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005141-06-9

2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B3000631
CAS RN: 1005141-06-9
M. Wt: 461.95
InChI Key: MJQICELWPUGOSS-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" is a complex organic molecule that appears to be related to various research areas, including crystal structure analysis, spectroscopic characterization, and biological activity. While the exact compound is not directly mentioned in the provided papers, similar structures with chlorophenyl, dimethylamino phenyl, and tolyl groups have been studied for their potential applications in medicine and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative with chlorophenyl and tolyl groups involved condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with a phenyl-pyrazol amine, followed by cyclization with hydrazine hydrate . Similarly, the synthesis of a thiohydantoin fused to pyrrolidine compound was achieved by cyclization of dimethyl pyrrolidine dicarboxylate with 4-chlorophenyl isothiocyanate .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography, NMR, FT-IR, MS, and HRMS. For example, a compound with a 4-chlorophenyl group was crystallized in the monoclinic system, and its structure was solved using direct methods and refined by full matrix least-squares procedures . Density functional theory (D

Scientific Research Applications

Photoluminescent Materials

A study described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, highlighting their potential in electronic applications due to strong photoluminescence and good photochemical stability (Beyerlein & Tieke, 2000). These findings suggest that compounds with similar structures could be explored for their photoluminescent properties and applicability in optoelectronic devices.

Antimicrobial and Anti-inflammatory Agents

Research on novel pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety has shown promising antimicrobial and anti-inflammatory activities (Kendre et al., 2015). This suggests the potential of structurally related compounds for pharmaceutical applications, particularly in developing new treatments for infections and inflammation.

Electronic and Optical Materials

Studies have focused on the synthesis and evaluation of compounds with electronic transport properties and applications in organic light-emitting devices (Huang et al., 2006). The structural analysis and performance assessment of these materials underline the potential of similarly structured compounds for use in electronic devices, emphasizing the importance of molecular structure in determining electronic properties.

Antitumor Activity

Compounds with complex heterocyclic structures have also been investigated for their antitumor activities, showcasing the potential of such molecules in cancer research (Liu et al., 2020). This points to the possibility of exploring related compounds for their cytotoxic effects against cancer cell lines and their application in developing new anticancer agents.

properties

IUPAC Name

2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-16-4-10-20(11-5-16)29-25(31)22-23(17-6-12-19(13-7-17)28(2)3)30(33-24(22)26(29)32)21-14-8-18(27)9-15-21/h4-15,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQICELWPUGOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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